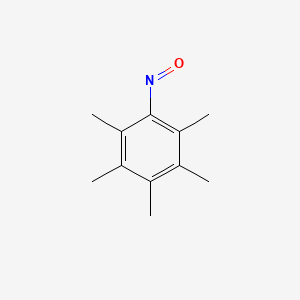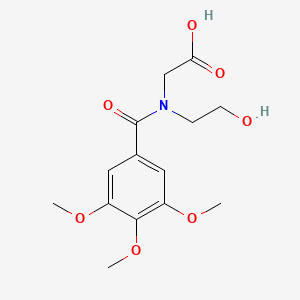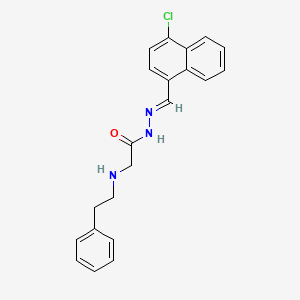
Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- is a synthetic organic compound that belongs to the class of uracil derivatives This compound is characterized by the presence of a uracil ring substituted with a 3-chloro-4-methoxybenzyl group at the 1-position and a fluorine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with uracil, 3-chloro-4-methoxybenzyl chloride, and a fluorinating agent.
N-Alkylation: Uracil is reacted with 3-chloro-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form 1-(3-chloro-4-methoxybenzyl)uracil.
Fluorination: The 1-(3-chloro-4-methoxybenzyl)uracil is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 5-position, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and methoxy groups.
Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions, which may alter its electronic properties and reactivity.
Cyclization Reactions: The compound can form cyclic derivatives through intramolecular cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted uracil derivatives.
Oxidation Products: Oxidized forms of the uracil ring.
Cyclized Products: Cyclic uracil derivatives with potential biological activity.
Aplicaciones Científicas De Investigación
Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom at the 5-position enhances its binding affinity and specificity for certain biological targets, potentially inhibiting their activity. The compound may also interfere with DNA replication and transcription processes, leading to its potential use as an anticancer or antiviral agent.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that also contains a fluorine atom at the 5-position of the uracil ring.
1-Benzyluracil: A compound with a benzyl group at the 1-position, similar to the 3-chloro-4-methoxybenzyl group in the target compound.
3-Chloro-4-methoxybenzyl derivatives: Compounds with similar substituents on different core structures.
Uniqueness
Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- is unique due to the combination of the 3-chloro-4-methoxybenzyl group and the fluorine atom, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile research tool and therapeutic agent.
Propiedades
Número CAS |
67207-91-4 |
|---|---|
Fórmula molecular |
C12H10ClFN2O3 |
Peso molecular |
284.67 g/mol |
Nombre IUPAC |
1-[(3-chloro-4-methoxyphenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10ClFN2O3/c1-19-10-3-2-7(4-8(10)13)5-16-6-9(14)11(17)15-12(16)18/h2-4,6H,5H2,1H3,(H,15,17,18) |
Clave InChI |
GLWKLMLIBJUTMN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2C=C(C(=O)NC2=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


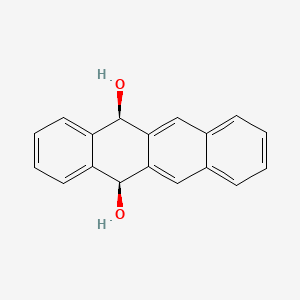
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)
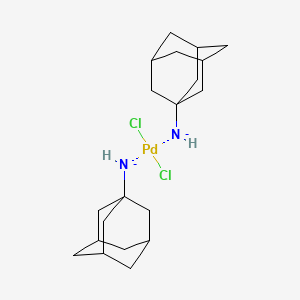
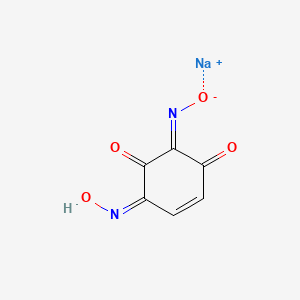


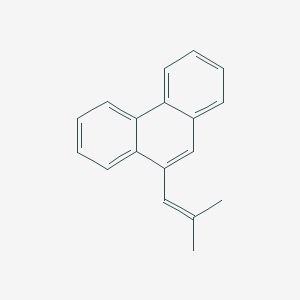

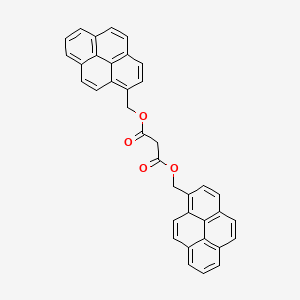
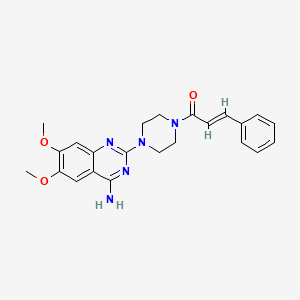
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
